2-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide
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Description
2-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H21ClN2O4S2 and its molecular weight is 477.0 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 476.0631272 g/mol and the complexity rating of the compound is 815. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
The primary target of this compound is carbonic anhydrase IX (CA IX) . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. CA IX is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .
Mode of Action
The compound acts as an inhibitor of CA IX . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the pH regulation in tumor cells, which can lead to cell death .
Biochemical Pathways
The inhibition of CA IX affects the carbon dioxide hydration and bicarbonate dehydration reactions . These reactions are part of the larger carbonic acid-bicarbonate buffer system , which maintains pH homeostasis in the body. Disruption of this system in tumor cells can lead to an unfavorable acidic environment that inhibits tumor growth .
Result of Action
The inhibition of CA IX by this compound leads to a disruption in pH regulation within tumor cells. This creates an unfavorable environment for tumor growth, leading to cell death and a potential decrease in tumor size .
Biochemical Analysis
Biochemical Properties
2-chloro-N-[1-(4-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzene-1-sulfonamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within the cell. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it has been shown to impact the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, changes in gene expression profiles have been noted, indicating its role in regulating transcriptional activities within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to target proteins and enzymes, leading to inhibition or activation of their functions. This compound has been found to inhibit enzyme activity by occupying the active site, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of the compound play a crucial role in its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it may degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to the compound has also been associated with alterations in cellular processes, indicating potential cumulative effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as modulation of enzyme activity and regulation of gene expression . At higher doses, toxic or adverse effects may be observed, including cellular damage and disruption of normal physiological processes. Threshold effects have been noted, indicating a dosage-dependent response in animal studies.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound has been shown to inhibit key enzymes in metabolic pathways, leading to alterations in the production and utilization of metabolites . These interactions can have significant implications for cellular metabolism and overall biochemical processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. The compound is transported across cell membranes through specific transporters and binding proteins . Once inside the cell, it may localize to specific compartments or organelles, influencing its accumulation and activity. The distribution of the compound within tissues can also affect its overall efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects. Understanding the subcellular distribution of the compound is crucial for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
2-chloro-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21ClN2O4S2/c1-16-8-11-19(12-9-16)31(28,29)25-14-4-5-17-15-18(10-13-21(17)25)24-30(26,27)22-7-3-2-6-20(22)23/h2-3,6-13,15,24H,4-5,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOYDACQTRHEUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=C2C=CC(=C3)NS(=O)(=O)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21ClN2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.